molecular formula C10H9BrO2 B3043818 (E)-Methyl 3-(2-bromophenyl)acrylate CAS No. 92991-89-4

(E)-Methyl 3-(2-bromophenyl)acrylate

Cat. No. B3043818
Key on ui cas rn: 92991-89-4
M. Wt: 241.08 g/mol
InChI Key: YIHZPTVKKKVMHT-VOTSOKGWSA-N
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Patent
US04713486

Procedure details

Esterification of 2-bromocinnamic acid (10.0 g) with methyl iodide (9.4 g) as described in Example 1 gave the title compound as an oil which was purified by chromatography on silica eluting with chloroform in quantitative yield. υmax (film) 1725, 1640, 1470, 1440 cm-1, δ(CDCl3) 3.79 (3H, s, CH3), 6.30 (1H, d, J 16 Hz, C=CHCO2), 7.19 (2H, complex m), 7.50 (2H, complex m), 7.97 (1H, d, J 16 Hz, ArCH=C).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[CH3:13]I>>[Br:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([O:8][CH3:13])=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC(=O)O)C=CC=C1
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04713486

Procedure details

Esterification of 2-bromocinnamic acid (10.0 g) with methyl iodide (9.4 g) as described in Example 1 gave the title compound as an oil which was purified by chromatography on silica eluting with chloroform in quantitative yield. υmax (film) 1725, 1640, 1470, 1440 cm-1, δ(CDCl3) 3.79 (3H, s, CH3), 6.30 (1H, d, J 16 Hz, C=CHCO2), 7.19 (2H, complex m), 7.50 (2H, complex m), 7.97 (1H, d, J 16 Hz, ArCH=C).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[CH3:13]I>>[Br:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([O:8][CH3:13])=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC(=O)O)C=CC=C1
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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